molecular formula C13H20N2O B3066224 N-(beta-Hydroxypropyl)anabasine CAS No. 719-84-6

N-(beta-Hydroxypropyl)anabasine

Cat. No.: B3066224
CAS No.: 719-84-6
M. Wt: 220.31 g/mol
InChI Key: VAZXXAVHCHRHJJ-UHFFFAOYSA-N
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Description

N-(beta-Hydroxypropyl)anabasine is a derivative of anabasine, an alkaloid found in the Nicotiana species, including tobacco plantsAnabasine itself is known for its insecticidal properties and its role as a biomarker for tobacco use .

Preparation Methods

The synthesis of N-(beta-Hydroxypropyl)anabasine typically involves the reaction of anabasine with propylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

N-(beta-Hydroxypropyl)anabasine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(beta-Hydroxypropyl)anabasine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(beta-Hydroxypropyl)anabasine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. This interaction is similar to that of nicotine, but with distinct differences that may offer unique therapeutic benefits .

Comparison with Similar Compounds

N-(beta-Hydroxypropyl)anabasine is similar to other alkaloids such as:

    Nicotine: Both compounds interact with nicotinic acetylcholine receptors, but this compound has a different binding affinity and pharmacological profile.

    Nornicotine: This compound is another derivative of nicotine with similar properties but different metabolic pathways.

    Lobeline: An alkaloid with similar receptor interactions but distinct therapeutic applications.

Properties

IUPAC Name

1-(2-pyridin-3-ylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)10-15-8-3-2-6-13(15)12-5-4-7-14-9-12/h4-5,7,9,11,13,16H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXXAVHCHRHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1C2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397962
Record name N-(beta-Hydroxypropyl)anabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-84-6
Record name N-(beta-Hydroxypropyl)anabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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